4-Isopropoxybutanol
Description
4-Isopropoxybutanol (CAS: 31600-69-8) is an ether-alcohol compound with the molecular formula C₇H₁₆O₂ and a molar mass of 132.2 g/mol. Its structure combines a butanol backbone with an isopropoxy group at the 4-position, resulting in dual functional groups (ether and alcohol). Key physicochemical properties include:
Properties
IUPAC Name |
4-propan-2-yloxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUCQVIHYMROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336892 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31600-69-8 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropoxybutanol can be synthesized through the reaction of 1,4-butanediol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The general reaction scheme is as follows:
HO-(CH2)4-OH+CH3CH(OH)CH3→HO-(CH2)4-OCH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in 4-isopropoxybutanol undergoes oxidation to form aldehydes or carboxylic acids. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate these transformations :
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Primary oxidation : Conversion to 4-isopropoxybutanal (C₇H₁₄O₂).
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Further oxidation : Formation of 4-isopropoxybutanoic acid (C₇H₁₄O₃).
Key Factors :
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Reaction conditions (e.g., acidic vs. basic media) determine product selectivity.
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Steric hindrance from the isopropoxy group slows oxidation rates compared to simpler alcohols .
Reduction Reactions
The ether and alcohol functionalities allow reduction under specific conditions:
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Ether cleavage : Catalytic hydrogenation (H₂/Pd) may reduce the ether bond, yielding propane and butanol derivatives.
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Alcohol reduction : Lithium aluminum hydride (LiAlH₄) converts the hydroxyl group to a hydrocarbon, producing 4-isopropoxybutane (C₇H₁₆O) .
Mechanistic Insight :
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
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Thionyl chloride (SOCl₂) : Converts the alcohol to 4-isopropoxybutyl chloride (C₇H₁₅ClO₂) .
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Phosphorus tribromide (PBr₃) : Forms 4-isopropoxybutyl bromide (C₇H₁₅BrO₂) .
Kinetics :
Biological Degradation and Volatilization
This compound is identified as a volatile organic compound (VOC) in biological systems. Studies on gastric cancer cell lines revealed:
| Cell Line | This compound Emission (Relative Concentration) | Reference |
|---|---|---|
| GES-1 (Normal) | 1730.12 µg/kg | |
| MGC-803 (Cancer) | 790.97 µg/kg | |
| AGS (Cancer) | 968.51 µg/kg |
Key Findings :
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Emission levels are 40–60% lower in cancerous cells compared to normal cells, suggesting metabolic differences .
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Stability under physiological conditions makes it a candidate biomarker for cancer detection .
Comparative Analysis with Structural Analogs
The reactivity of this compound differs from related alcohols and ethers:
| Compound | Functional Groups | Reactivity with KMnO₄ | Reduction Products |
|---|---|---|---|
| This compound | Primary alcohol, ether | Aldehyde/carboxylic acid | Butane derivatives |
| 1,4-Butanediol | Diol | Dialdehyde | Butanediol |
| Isopropyl alcohol | Secondary alcohol | Ketone | Propane |
Unique Behavior :
Scientific Research Applications
Chemistry
- Solvent and Intermediate : 4-Isopropoxybutanol serves as a solvent in organic synthesis and as an intermediate in the production of various chemical compounds. Its ability to dissolve both polar and nonpolar substances makes it versatile for laboratory applications.
Biology
- Biochemical Assays : In biological research, it acts as a reagent in enzyme kinetics studies. Its role can include serving as a substrate or inhibitor, affecting enzyme activity, which is crucial for understanding metabolic pathways.
Medicine
- Pharmaceutical Synthesis : This compound has potential as a starting material for synthesizing pharmaceuticals. Notably, it has exhibited antifungal properties in clinical trials, suggesting its utility in developing antifungal medications.
Industry
- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals and serves as a solvent in various manufacturing processes.
Volatile Biomarkers in Cancer Research
A study identified this compound as one of the volatile compounds present in the headspace of gastric cancer cells (MGC-803). The concentration of this compound was significantly higher compared to normal cells (GES-1), indicating its potential as a biomarker for early cancer diagnosis . The study utilized solid-phase microextraction (SPME) combined with gas chromatography-mass spectrometry (GC-MS) for analysis, highlighting advanced analytical techniques' role in biomedical research.
Electrochemical Sensing Applications
Research has demonstrated the development of electrochemical biosensors using this compound as a volatile marker for gastric cancer detection. The sensors exhibited high sensitivity and selectivity for detecting volatile organic compounds associated with cancer cells, showcasing the compound's relevance in diagnostic applications .
Mechanism of Action
The mechanism of action of 4-Isopropoxybutanol depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. In pharmaceutical applications, its antifungal properties are attributed to its ability to disrupt the cell membrane of fungi, leading to cell lysis and death. The exact molecular targets and pathways involved vary depending on the specific application .
Comparison with Similar Compounds
The provided evidence lacks direct data on structurally analogous compounds (e.g., other ether-alcohols like 2-isopropoxyethanol or 3-isopropoxypropanol).
Table 1: Comparison of 4-Isopropoxybutanol and 4-Isopropylacetophenone
Key Observations:
Functional Group Impact: this compound’s ether and alcohol groups enhance polarity and hydrogen-bonding capacity, leading to a higher predicted boiling point compared to 4-isopropylacetophenone, which lacks strong hydrogen-bonding groups . The aromatic ketone structure of 4-isopropylacetophenone contributes to its lower volatility and higher density .
Applications: this compound may serve as a solvent for resins or coatings, whereas 4-isopropylacetophenone is used in fragrances or organic synthesis due to its ketone functionality .
Biological Activity
4-Isopropoxybutanol is a volatile organic compound (VOC) that has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its role as a volatile biomarker in gastric cancer and its implications in cellular metabolism.
Overview of this compound
This compound, with the chemical formula C₇H₁₆O₂, is a branched-chain alcohol characterized by its isopropyl and butyl groups. Its volatility makes it detectable in various biological samples, particularly in studies involving gas chromatography-mass spectrometry (GC-MS).
Volatilomic Studies and Cancer Biomarkers
Recent studies have highlighted the presence of this compound in the headspace of gastric cancer cell lines. For instance, research conducted on MGC-803 and GES-1 cell lines demonstrated that this compound was released by both types of cells, albeit at different concentrations. Specifically, the concentration of this compound was found to be significantly lower in cancerous cells compared to normal gastric epithelial cells (HSEC) .
Case Study: Gastric Cancer Cell Lines
In a study examining the volatilomic signatures of AGS and SNU-1 gastric cancer cell lines, this compound was identified among other volatile compounds. The findings indicated that while both cancerous and non-cancerous cells emitted this compound, the emission levels were notably reduced in cancerous conditions . This suggests a potential role for this compound as a biomarker for gastric cancer diagnosis.
Comparative Analysis of Volatile Emissions
The following table summarizes the emission levels of this compound relative to other volatile organic compounds detected in various gastric cancer cell lines:
| Compound | Cell Line Type | Emission Level (ppb) | Significance |
|---|---|---|---|
| This compound | MGC-803 | ≤ 0.3 | Lower in cancer cells |
| Nonanol | MGC-803 | ≤ 0.36 | Lower in cancer cells |
| 4-Butoxy-1-butanol | MGC-803 | ≤ 0.40 | Lower in cancer cells |
| Ethyl acetate | GES-1 | Higher than MGC-803 | Potentially higher in healthy cells |
| Butanal, 2-methyl | GES-1 | Varies | Significant variation across samples |
The biological activity of this compound may be linked to its influence on cellular metabolism and immune responses. Studies suggest that VOCs can modulate immune functions; for example, certain VOCs inhibit cytokine production while others may enhance inflammatory responses . The specific mechanisms by which this compound interacts with cellular pathways remain an area for further investigation.
Implications for Future Research
The identification of this compound as a potential biomarker for gastric cancer opens avenues for further research into its biological activity and mechanisms. Future studies could focus on:
- Mechanistic Studies : Investigating how this compound influences cellular signaling pathways.
- Clinical Applications : Evaluating its efficacy as a non-invasive biomarker for early detection of gastric cancer.
- Comparative Studies : Analyzing its presence across different types of cancers to assess specificity and sensitivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
